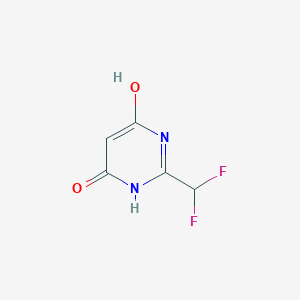

2-(difluoromethyl)-4-hydroxy-1H-pyrimidin-6-one

Description

2-(Difluoromethyl)-4-hydroxy-1H-pyrimidin-6-one is a pyrimidinone derivative characterized by a difluoromethyl (-CF₂H) substituent at position 2, a hydroxyl (-OH) group at position 4, and a ketone at position 4. Its molecular formula is C₅H₅F₂N₂O₂, with a molecular weight of 178.10 g/mol.

Properties

IUPAC Name |

2-(difluoromethyl)-4-hydroxy-1H-pyrimidin-6-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4F2N2O2/c6-4(7)5-8-2(10)1-3(11)9-5/h1,4H,(H2,8,9,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPQIEWVNVRVIHS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=C(NC1=O)C(F)F)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4F2N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

162.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method involves the use of difluoromethylation reagents, such as ClCF2H, in the presence of a base to introduce the difluoromethyl group . The hydroxy group can be introduced through hydroxylation reactions using appropriate oxidizing agents .

Industrial Production Methods: Industrial production of this compound may involve large-scale difluoromethylation processes using metal-based catalysts to transfer the CF2H group to the pyrimidinone core . The process is optimized for high yield and purity, ensuring the compound meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions: 2-(difluoromethyl)-4-hydroxy-1H-pyrimidin-6-one undergoes various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form a carbonyl group.

Reduction: The difluoromethyl group can be reduced to a methyl group under specific conditions.

Substitution: The hydroxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Substitution: Nucleophiles such as alkoxides or amines can be used in substitution reactions.

Major Products:

Oxidation: Formation of 2-(difluoromethyl)-6-oxo-4(3H)-pyrimidinone.

Reduction: Formation of 2-methyl-6-hydroxy-4(3H)-pyrimidinone.

Substitution: Formation of various substituted pyrimidinone derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In the field of chemistry, 2-(difluoromethyl)-4-hydroxy-1H-pyrimidin-6-one serves as a building block for synthesizing more complex molecules. Its difluoromethyl group imparts distinct chemical properties, making it valuable in the development of fluorinated pharmaceuticals.

Biology

The compound has been investigated for its potential as an enzyme inhibitor , particularly due to its ability to form hydrogen bonds with biological targets. Research indicates that it may inhibit histone deacetylases (HDACs), which are crucial in cancer progression and inflammation. The binding affinity of this compound to HDACs suggests it could be effective in modulating biological pathways relevant to disease treatment.

Medicine

In medical research, this compound has shown promise for various therapeutic properties:

- Antiviral Activity : Studies indicate potential effectiveness against viral infections.

- Anticancer Properties : The compound's mechanism of action involves enzyme inhibition, which may contribute to its anticancer effects.

- Anti-inflammatory Effects : Its ability to modulate inflammatory pathways makes it a candidate for treating inflammatory diseases.

Industry

The compound is also utilized in the development of agrochemicals and materials science. Its unique chemical properties facilitate the creation of effective pesticides and herbicides, enhancing agricultural productivity.

Case Studies

-

Antibacterial Activity Study :

A study demonstrated that this compound exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) were reported in the low micromolar range, indicating strong efficacy. -

Enzyme Inhibition Mechanism :

Research on the inhibition of HDAC6 showed that the compound binds effectively, leading to a two-step slow-binding mechanism that results in effective inhibition. This mechanism is crucial for its potential use in cancer therapies. -

Pharmacokinetics Evaluation :

In vivo pharmacokinetic studies indicated favorable absorption and metabolic stability of the compound, suggesting its viability as a therapeutic agent in clinical settings.

Mechanism of Action

The mechanism of action of 2-(difluoromethyl)-4-hydroxy-1H-pyrimidin-6-one involves its interaction with specific molecular targets. The difluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to effectively interact with biological targets. The hydroxy group can form hydrogen bonds with target proteins, influencing their activity and function .

Comparison with Similar Compounds

Comparative Analysis with Similar Pyrimidinone Derivatives

Structural and Physical Properties

The table below compares key structural and physical properties of the target compound with structurally related pyrimidinones:

Key Observations :

- However, bulkier substituents (e.g., p-tolyl in ’s compound) increase molecular weight and may reduce solubility .

- Melting Points: Compounds with aromatic side chains (e.g., derivatives) exhibit higher melting points (134–190°C) due to stronger intermolecular interactions, whereas simpler pyrimidinones (like the target compound) likely have lower melting points .

Antifungal Activity

Several difluoromethyl-containing compounds, such as benzovindiflupyr and pydiflumetofen, act as succinate dehydrogenase inhibitors (SDHIs) in fungicides . Notably, the hydroxyl group at position 4 may introduce hydrogen-bonding interactions absent in purely lipophilic fungicides .

Metabolic Stability

Fluorine substituents generally enhance metabolic stability by resisting oxidative degradation. The difluoromethyl group in the target compound may offer a balance between stability and reactivity compared to trifluoromethyl (-CF₃) groups, which are more electron-withdrawing but less metabolically labile .

Biological Activity

2-(Difluoromethyl)-4-hydroxy-1H-pyrimidin-6-one is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article reviews its biological activity, synthesizing findings from various studies to provide a comprehensive overview of its pharmacological properties, mechanisms of action, and potential clinical applications.

The compound features a pyrimidine core substituted with a difluoromethyl group and a hydroxy group. These structural characteristics are crucial for its biological activity and interaction with biological targets.

Anticancer Activity

Research has indicated that this compound exhibits significant anticancer properties. In vitro studies demonstrated its ability to inhibit cell proliferation in various cancer cell lines, including breast and colon cancer cells. The mechanism involves the induction of apoptosis and cell cycle arrest, primarily through the modulation of key signaling pathways such as PI3K/AKT and MAPK/ERK .

Inhibition of Enzymatic Activity

The compound has also been evaluated for its inhibitory effects on specific enzymes relevant to cancer progression. For instance, it has shown promising results as an inhibitor of cyclin-dependent kinases (CDKs), which play critical roles in cell cycle regulation. The inhibition of CDK activity leads to reduced tumor growth in preclinical models .

Pharmacokinetics

Pharmacokinetic studies reveal that this compound possesses favorable absorption, distribution, metabolism, and excretion (ADME) properties. Its bioavailability is enhanced due to the difluoromethyl group, which improves metabolic stability. In vivo studies in rat models indicated a half-life conducive for therapeutic use, with effective plasma concentrations achievable through oral administration .

Study 1: In Vitro Anticancer Efficacy

A study conducted on various cancer cell lines showed that treatment with this compound resulted in a dose-dependent decrease in cell viability. The compound was particularly effective against MCF-7 (breast cancer) and HCT116 (colon cancer) cell lines, with IC50 values ranging from 5 to 15 µM.

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 5 |

| HCT116 | 10 |

| A549 | 15 |

Study 2: In Vivo Efficacy

In vivo studies utilizing xenograft models demonstrated that administration of the compound significantly reduced tumor size compared to control groups. The mechanism was attributed to the induction of apoptosis as evidenced by increased levels of cleaved caspase-3 and PARP in tumor tissues.

The proposed mechanism of action for this compound involves:

- CDK Inhibition : Disruption of CDK activity leads to cell cycle arrest.

- Apoptosis Induction : Activation of apoptotic pathways through upregulation of pro-apoptotic proteins.

- Signal Transduction Modulation : Alteration of key signaling pathways involved in cellular proliferation and survival.

Q & A

Q. What are the recommended synthetic routes for 2-(difluoromethyl)-4-hydroxy-1H-pyrimidin-6-one, and how can intermediates be characterized?

Methodological Answer: Synthesis typically involves cyclocondensation reactions between β-keto esters and urea derivatives, with fluorination steps introduced via reagents like diethylaminosulfur trifluoride (DAST) or Selectfluor®. Key intermediates, such as 4-hydroxy-2-(trifluoromethyl)pyrimidine analogs, are characterized using:

Q. How do fluorine substituents influence the physicochemical properties of this compound?

Methodological Answer: The difluoromethyl group (CF₂H) enhances:

Q. What safety protocols are critical during handling and storage?

Methodological Answer:

- PPE : Wear nitrile gloves, safety goggles, and lab coats to avoid dermal contact .

- Ventilation : Use fume hoods during synthesis to mitigate inhalation risks.

- Waste disposal : Segregate halogenated waste for incineration by certified facilities .

Advanced Research Questions

Q. How can mechanistic studies resolve contradictions in reaction yields during fluorination?

Methodological Answer:

- Isotopic labeling : Use ¹⁸O-labeled starting materials to track oxygen exchange during fluorination .

- Kinetic profiling : Monitor reaction progress via in situ IR spectroscopy to identify rate-limiting steps.

- Computational modeling : DFT calculations (e.g., Gaussian 16) predict transition states and regioselectivity in CF₂H group formation .

Q. What strategies optimize structure-activity relationships (SAR) for biological activity?

Methodological Answer:

- Bioisosteric replacement : Substitute CF₂H with CHF₂ or CCl₂H to compare antimicrobial potency .

- Co-crystallization : Resolve ligand-protein complexes (e.g., with bacterial dihydrofolate reductase) using X-ray diffraction to identify binding motifs .

- ADMET profiling : Use Caco-2 permeability assays and plasma protein binding studies to correlate substituent effects with bioavailability .

Q. How can researchers address discrepancies in bioactivity data across assays?

Methodological Answer:

- Assay standardization : Validate protocols using positive controls (e.g., ciprofloxacin for antimicrobial tests) .

- Metabolite profiling : LC-MS/MS identifies degradation products that may interfere with activity measurements .

- Statistical rigor : Apply ANOVA with post-hoc Tukey tests to distinguish true activity from experimental noise .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.